molecular formula C20H29NOS B299945 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

货号 B299945
分子量: 331.5 g/mol
InChI 键: UMYINOOCKDBEBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one selectively binds to and inhibits BTK, a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, including B-cell malignancies. Inhibition of BTK by 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies (5).
Biochemical and physiological effects:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to reduce the activation of NF-κB, a transcription factor that plays a critical role in the survival and proliferation of B-cell malignancies (6). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the activity of other agents, such as venetoclax, in preclinical models of B-cell malignancies (4).

实验室实验的优点和局限性

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been extensively studied in preclinical models of B-cell malignancies, and its mechanism of action is well understood. However, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has some limitations for laboratory experiments. It is a highly potent inhibitor of BTK, which may limit its use in certain assays. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has not been extensively studied in non-B-cell malignancies, which may limit its broader applicability.

未来方向

There are several future directions for the research and development of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents for the treatment of B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to enhance the activity of other agents, such as venetoclax, in preclinical models (4), and further studies are needed to evaluate the clinical efficacy of these combinations. Another potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in non-B-cell malignancies. BTK has been shown to play a role in the pathogenesis of several non-B-cell malignancies, including multiple myeloma and acute lymphoblastic leukemia (7), and further studies are needed to evaluate the potential of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in these malignancies.
Conclusion:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a promising small molecule inhibitor that targets BTK, a key mediator of BCR signaling in B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further studies are needed to evaluate the clinical efficacy of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents and in non-B-cell malignancies.

合成方法

The synthesis of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthesis route is beyond the scope of this paper, but it can be found in the literature (1).

科学研究应用

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies (2,3). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax, in preclinical models (4).

属性

产品名称

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

分子式

C20H29NOS

分子量

331.5 g/mol

IUPAC 名称

8-tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H29NOS/c1-14-10-15(2)12-17(11-14)21-18(22)13-23-20(21)8-6-16(7-9-20)19(3,4)5/h10-12,16H,6-9,13H2,1-5H3

InChI 键

UMYINOOCKDBEBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

规范 SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。